molecular formula C11H13N3O B3962207 4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3962207
M. Wt: 203.24 g/mol
InChI Key: ZYJQBQCRYCSARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. One direction is to further investigate its potential anti-inflammatory and anti-cancer effects and to study its mechanism of action in more detail. Another direction is to explore its potential applications in agriculture as a pesticide and herbicide. Additionally, research could be conducted to investigate its potential as a catalyst in material science.

Scientific Research Applications

4-(2-ethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has shown potential applications in various fields of scientific research. In medicine, it has been studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, it has been studied as a potential pesticide and herbicide. In material science, it has been studied as a potential catalyst and as a component in the synthesis of new materials.

properties

IUPAC Name

4-(2-ethylphenyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-9-6-4-5-7-10(9)14-8(2)12-13-11(14)15/h4-7H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJQBQCRYCSARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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